N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride

CAS No.:

Cat. No.: VC17473912

Molecular Formula: C11H21ClN2O3

Molecular Weight: 264.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21ClN2O3 |

|---|---|

| Molecular Weight | 264.75 g/mol |

| IUPAC Name | (2S)-4-methyl-2-(pyrrolidine-3-carbonylamino)pentanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H20N2O3.ClH/c1-7(2)5-9(11(15)16)13-10(14)8-3-4-12-6-8;/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16);1H/t8?,9-;/m0./s1 |

| Standard InChI Key | LFHNZLVQVUZADM-MTFPJWTKSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)C1CCNC1.Cl |

| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C1CCNC1.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

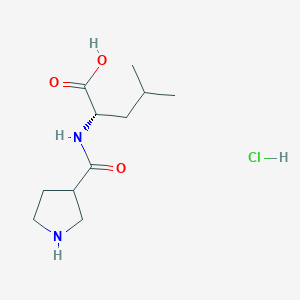

The compound’s structure comprises three primary components:

-

L-Leucine Backbone: A branched-chain amino acid with a chiral center at the α-carbon, contributing to stereochemical specificity.

-

Pyrrolidine Ring: A five-membered saturated heterocycle containing one nitrogen atom, providing conformational rigidity.

-

Carbonyl Linker: An amide bond connecting the pyrrolidine nitrogen to the leucine’s α-amino group, enhancing stability under physiological conditions .

The hydrochloride salt form ensures improved solubility in polar solvents, a critical factor for biological applications.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 264.75 g/mol |

| Density | Not reported |

| Melting/Boiling Points | Not reported |

| Solubility | Polar solvents (e.g., water, DMSO) |

The absence of reported melting/boiling points and density in available literature suggests that experimental characterization remains incomplete, highlighting gaps in current knowledge.

Synthetic Approaches and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be synthesized via a two-step strategy:

-

Amide Bond Formation: Coupling L-leucine with 3-pyrrolidinecarboxylic acid using carbodiimide-based activating agents (e.g., EDCl, DCC).

-

Salt Formation: Treatment with hydrochloric acid to protonate the secondary amine, yielding the hydrochloride salt .

Comparative Methodologies

Similar Boc-protected amino acid derivatives listed in Humeau’s catalog , such as Boc-Abu-OH and Boc-6-Ahx-OH, employ analogous coupling strategies. For instance, Boc-6-Ahx-OSu (CAS 15661-5G-F) utilizes a succinimidyl ester intermediate to facilitate amide bond formation under mild conditions . These protocols could be adapted for N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride by replacing Boc with a pyrrolidine moiety.

Future Research Directions

Experimental Characterization

Priority areas include:

-

Thermal Stability Analysis: Differential scanning calorimetry (DSC) to determine melting points.

-

Solubility Profiling: Systematic evaluation in aqueous and organic solvents.

Biological Screening

Collaborative studies could explore:

-

Antimicrobial Activity: Against Gram-positive/negative pathogens.

-

Enzyme Inhibition Assays: Targeting serine proteases or kinases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume